molecular formula C17H22N6O3S B12714607 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- CAS No. 110225-75-7

1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro-

Cat. No.: B12714607
CAS No.: 110225-75-7
M. Wt: 390.5 g/mol
InChI Key: YNLYYKBZHVMAQV-UHFFFAOYSA-N
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Description

1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- is a complex organic compound that belongs to the class of triazolobenzothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- typically involves multi-step organic reactions. The starting materials often include benzothiazine derivatives and triazole precursors. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the nitro group to amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolobenzothiazines and related heterocyclic compounds. Examples include:

  • 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one derivatives with different substituents.
  • Other triazole-containing compounds with similar structural features.

Uniqueness

The uniqueness of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- lies in its specific structural features and the presence of the nitro group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

CAS No.

110225-75-7

Molecular Formula

C17H22N6O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)propyl]-8-nitro-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one

InChI

InChI=1S/C17H22N6O3S/c1-19-7-9-20(10-8-19)5-2-6-21-17(24)22-14-11-13(23(25)26)3-4-15(14)27-12-16(22)18-21/h3-4,11H,2,5-10,12H2,1H3

InChI Key

YNLYYKBZHVMAQV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C(=O)N3C(=N2)CSC4=C3C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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